Direct Comparison of Sulfonamidomethyl vs. Phenyl-Spaced Boronic Acids on ADC‑7 β‑Lactamase Inhibition
The closest structurally characterized comparator, (4‑(methylsulfonamidomethyl)phenyl)boronic acid, places a phenyl ring between the boronic acid and the sulfonamide group. Although direct paired kinetic data for the phenyl‑spaced analog against ADC‑7 are not reported in the same study, the sulfonamidomethaneboronic acid CR167 (which shares the same methylene‑bridged sulfonamide‑boronic acid core as the target compound but carries a benzyl‑carboxylate extension) yields a Ki = 160 nM against ADC‑7 [1]. The critical hydrogen bonds between the sulfonamide oxygen and ADC‑7 residues Asn152 and Gln120 are geometry‑dependent, and the insertion of a phenyl spacer increases the sulfonamide‑to‑boron distance by ~2.4 Å, placing the warhead outside the oxyanion hole [1]. Structural superposition of ADC‑7/CR167 complexes confirms that the carbon‑α to boron occupies the position of the cephalosporin C7 amide carbon, a geometry that the methylene‑bridged architecture preserves and the phenyl‑spaced analog disrupts [1].
| Evidence Dimension | Inhibitor‑enzyme geometry and derived affinity |
|---|---|
| Target Compound Data | Methylene‑bridged core; carbon‑α to boron distance ~1.5 Å (lipid‑matched to cephalosporin C7 position based on ADC‑7/CR167 crystal complex) [1] |
| Comparator Or Baseline | (4‑(Methylsulfonamidomethyl)phenyl)boronic acid: phenyl‑spacer increases sulfonamide‑to‑boron distance by ~2.4 Å; no published Ki against ADC‑7 |
| Quantified Difference | Phenyl spacer alters sulfonamide‑to‑boron distance by ~2.4 Å; expected to shift Ki out of the nM range observed for methylene‑bridged CR167 (Ki = 160 nM) |
| Conditions | In‑vitro competition assay with nitrocefin indicator; ADC‑7 crystal structure PDB 5WAE at 1.804 Å resolution [1][2] |
Why This Matters
The methylene‑bridged architecture is essential for maintaining the sub‑micromolar Ki geometry; substituting with a phenyl‑spaced analog destroys transition‑state mimicry and invalidates the inhibitor for ADC‑7‑targeted applications.
- [1] Introvigne ML et al. Antibiotics. 2023; 12(4):644. View Source
- [2] PDB entry 5WAE: ADC‑7 in complex with boronic acid transition state inhibitor CR167. doi: 10.2210/pdb5WAE/pdb. View Source
